![molecular formula C10H8ClNO B6611435 6-amino-5-chloronaphthalen-2-ol CAS No. 702640-87-7](/img/structure/B6611435.png)
6-amino-5-chloronaphthalen-2-ol
Overview
Description
6-Amino-5-chloronaphthalen-2-ol, also known as 6-ACN, is a naturally occurring compound found in a variety of plants and animals. It is a common building block in many biochemical pathways, and has a wide range of applications in the scientific community. In
Scientific Research Applications
6-amino-5-chloronaphthalen-2-ol has a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, such as antibiotics, in plants and animals. It has also been used in studies of the biotransformation of various compounds, including pharmaceuticals and pesticides. In addition, 6-amino-5-chloronaphthalen-2-ol has been used in studies of the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.
Mechanism of Action
The mechanism of action of 6-amino-5-chloronaphthalen-2-ol is not fully understood. However, it is thought to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. It is also thought to act as an inducer of certain enzymes involved in the biotransformation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-amino-5-chloronaphthalen-2-ol are not fully understood. However, it has been shown to have an inhibitory effect on the biosynthesis of secondary metabolites in plants and animals. It has also been shown to have an inhibitory effect on the biotransformation of various compounds, including pharmaceuticals and pesticides. Furthermore, 6-amino-5-chloronaphthalen-2-ol has been shown to have an inhibitory effect on the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 6-amino-5-chloronaphthalen-2-ol in laboratory experiments include its relatively low cost, its wide range of applications, and its ability to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. The limitations of using 6-amino-5-chloronaphthalen-2-ol in laboratory experiments include its potential toxicity, its potential to induce certain enzymes involved in the biotransformation of various compounds, and its potential to inhibit the metabolism of xenobiotics.
Future Directions
The potential future directions for 6-amino-5-chloronaphthalen-2-ol include further studies of its mechanism of action, its biochemical and physiological effects, and its potential uses in the pharmaceutical industry. In addition, further studies could be conducted to determine the potential toxicity of 6-amino-5-chloronaphthalen-2-ol, and to develop methods for its safe and effective use in laboratory experiments.
In conclusion, 6-amino-5-chloronaphthalen-2-ol is a naturally occurring compound with a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, the biotransformation of various compounds, and the metabolism of xenobiotics. Furthermore, it has been shown to have an inhibitory effect on certain enzymes involved in the biosynthesis of secondary metabolites. It also has potential applications in the pharmaceutical industry. Further research is needed to determine the potential toxicity of 6-amino-5-chloronaphthalen-2-ol and to develop methods for its safe and effective use in laboratory experiments.
properties
IUPAC Name |
6-amino-5-chloronaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1-5,13H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXVJNPLRAKFQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)N)C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-amino-6-naphthol |
Synthesis routes and methods
Procedure details
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